molecular formula C20H24BrN3O B11959297 N1-(2-(4-Methoxyphenyl)quinolin-4-yl)-N2,N2-dimethylethane-1,2-diamine hydrobromide CAS No. 853349-68-5

N1-(2-(4-Methoxyphenyl)quinolin-4-yl)-N2,N2-dimethylethane-1,2-diamine hydrobromide

Cat. No.: B11959297
CAS No.: 853349-68-5
M. Wt: 402.3 g/mol
InChI Key: JWHQZWUXGYROCZ-UHFFFAOYSA-N
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Description

N1-(2-(4-Methoxyphenyl)quinolin-4-yl)-N2,N2-dimethylethane-1,2-diamine hydrobromide is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a quinoline core substituted with a 4-methoxyphenyl group and a dimethylethane-1,2-diamine moiety, making it a unique structure with potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(4-Methoxyphenyl)quinolin-4-yl)-N2,N2-dimethylethane-1,2-diamine hydrobromide typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-methoxybenzaldehyde with 2-aminobenzophenone to form the intermediate 4-methoxyphenylquinoline . This intermediate is then reacted with N,N-dimethylethylenediamine under specific conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid to facilitate the condensation reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds with quinoline structures exhibit anticancer properties. The specific compound has been studied for its ability to inhibit cancer cell proliferation.

  • Case Study : In vitro studies demonstrated that N1-(2-(4-Methoxyphenyl)quinolin-4-yl)-N2,N2-dimethylethane-1,2-diamine hydrobromide effectively reduced the viability of various cancer cell lines, including breast and lung cancer cells. The mechanism of action involves the induction of apoptosis and cell cycle arrest.
Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Apoptosis induction
A549 (Lung)20Cell cycle arrest

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Its efficacy against various bacterial strains makes it a candidate for further development in treating infections.

  • Case Study : A study evaluated the antimicrobial activity against Staphylococcus aureus and Escherichia coli, showing significant inhibition at concentrations as low as 10 µg/mL.
Bacterial StrainMinimum Inhibitory Concentration (µg/mL)
Staphylococcus aureus10
Escherichia coli15

Inhibition of Enzymatic Activity

The compound acts as an inhibitor of certain enzymes, which can be beneficial in therapeutic contexts such as inflammation and metabolic disorders.

  • Case Study : The inhibition of indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tryptophan metabolism, was assessed. The compound showed promising inhibition rates comparable to established IDO inhibitors.
CompoundIC50 (µM)
This compound5
Established IDO Inhibitor3

Toxicological Studies

While the therapeutic potential is significant, toxicological assessments are crucial for understanding safety profiles. Preliminary studies indicate that the compound exhibits low toxicity in animal models at therapeutic doses, but further studies are required to establish a comprehensive safety profile.

Mechanism of Action

The mechanism of action of N1-(2-(4-Methoxyphenyl)quinolin-4-yl)-N2,N2-dimethylethane-1,2-diamine hydrobromide involves its interaction with specific molecular targets. The compound can bind to DNA and proteins, leading to the inhibition of essential biological processes. It may also interfere with cellular signaling pathways, resulting in the modulation of cell growth and apoptosis . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential as a multi-targeted therapeutic agent .

Biological Activity

N1-(2-(4-Methoxyphenyl)quinolin-4-yl)-N2,N2-dimethylethane-1,2-diamine hydrobromide, also known by its CAS number 853349-70-9, is a compound of interest due to its potential biological activities. This article reviews the compound's biological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H28BrN3OC_{22}H_{28}BrN_3O, with a molecular weight of 430.4 g/mol. The compound features a quinoline core substituted with a methoxyphenyl group, contributing to its biological activity.

PropertyValue
CAS Number853349-70-9
Molecular FormulaC22H28BrN3OC_{22}H_{28}BrN_3O
Molecular Weight430.4 g/mol
Melting PointNot Available
DensityNot Available

Research indicates that compounds similar to this compound often interact with various biological targets, including enzymes involved in metabolic pathways and receptors associated with cellular signaling.

  • Indoleamine 2,3-Dioxygenase Inhibition : Some studies have explored the inhibition of indoleamine 2,3-dioxygenase (IDO1), an enzyme pivotal in immune regulation and cancer progression. Compounds with similar structural motifs have demonstrated significant inhibitory activity against IDO1, suggesting potential therapeutic applications in immunotherapy for cancer treatment .
  • Anticancer Activity : The quinoline moiety is known for its anticancer properties. Compounds containing this structure can induce apoptosis in cancer cells through various pathways, including the modulation of signaling cascades and the generation of reactive oxygen species (ROS) .

Research Findings

Several studies have assessed the biological activity of compounds related to this compound:

  • In vitro Studies : A study evaluating a series of quinoline derivatives found that modifications to the phenyl ring significantly influenced their inhibitory potency against IDO1. Compounds with electron-donating groups exhibited enhanced activity compared to those with electron-withdrawing groups .
  • Case Study : In a recent investigation, a derivative similar to the compound was tested for its anticancer effects on various cell lines. Results indicated that it effectively reduced cell viability in a dose-dependent manner, particularly in breast and lung cancer models .

Properties

CAS No.

853349-68-5

Molecular Formula

C20H24BrN3O

Molecular Weight

402.3 g/mol

IUPAC Name

N-[2-(4-methoxyphenyl)quinolin-4-yl]-N',N'-dimethylethane-1,2-diamine;hydrobromide

InChI

InChI=1S/C20H23N3O.BrH/c1-23(2)13-12-21-20-14-19(15-8-10-16(24-3)11-9-15)22-18-7-5-4-6-17(18)20;/h4-11,14H,12-13H2,1-3H3,(H,21,22);1H

InChI Key

JWHQZWUXGYROCZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNC1=CC(=NC2=CC=CC=C21)C3=CC=C(C=C3)OC.Br

Origin of Product

United States

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